molecular formula C39H34N2O5 B6175891 (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid CAS No. 2648851-94-7

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid

Cat. No. B6175891
CAS RN: 2648851-94-7
M. Wt: 610.7
InChI Key:
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Description

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a type of protecting group, which shields the amino group in amino acid and peptide synthesis. The compound also contains a triphenylmethyl (trityl) group, another common protecting group used in organic synthesis .


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under basic conditions, allowing for the coupling of another amino acid. The trityl group can be removed under mildly acidic conditions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amine with the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is then removed, and the resulting amine is coupled with the protected carboxylic acid. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid", "9H-fluorene-9-methanol", "N,N-dimethylformamide (DMF)", "diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "acetic anhydride", "pyridine", "trifluoroacetic acid (TFA)", "dichloromethane (DCM)", "ethanol", "sodium hydroxide (NaOH)", "water" ], "Reaction": [ "Protection of carboxylic acid: 2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid is dissolved in DMF and treated with DIC and NHS to form the active ester. Acetic anhydride and TEA are then added to protect the carboxylic acid group, yielding the protected carboxylic acid.", "Protection of amine: 9H-fluorene-9-methanol is dissolved in DCM and treated with TFA to form the Fmoc-protected amine.", "Coupling of protected amine with Fmoc group: The Fmoc-protected amine is added to the protected carboxylic acid in DMF, and the reaction mixture is stirred overnight. The Fmoc group is then removed with piperidine in DMF, yielding the protected amine.", "Coupling of protected amine with protected carboxylic acid: The protected amine is added to the protected carboxylic acid in DMF, and the reaction mixture is stirred overnight. The protecting groups are then removed with TFA in DCM, yielding the final product." ] }

CAS RN

2648851-94-7

Molecular Formula

C39H34N2O5

Molecular Weight

610.7

Purity

95

Origin of Product

United States

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